Chiral Recognition at PNMT: (R)-Enantiomer Co‑Crystallized Structure vs. (S)-Enantiomer
The (R)-enantiomer of this amino alcohol is the specific form that co‑crystallizes with human Phenylethanolamine N‑Methyltransferase (PNMT) (PDB ID: 3HCF) [1]. While the (S)-enantiomer is commercially available as a building block , there is no public structural or affinity data confirming its binding to PNMT in an analogous manner. This enantioselective recognition is a hallmark of PNMT substrate binding and is consistent with the enzyme's strict stereospecificity [2].
| Evidence Dimension | Enantioselective binding to human PNMT |
|---|---|
| Target Compound Data | Co‑crystallized with human PNMT; Kd = 2400 nM |
| Comparator Or Baseline | (S)-enantiomer: No co‑crystal structure reported; no quantitative binding data available for PNMT |
| Quantified Difference | Target compound has a validated 3D binding mode (PDB 3HCF) [1] and a measured Kd of 2400 nM [3]; comparator lacks any equivalent structural or affinity validation. |
| Conditions | X‑ray crystallography (2.3 Å resolution) for structure; in vitro enzyme inhibition assay for Kd |
Why This Matters
Selection of the correct enantiomer is mandatory for structural biology studies, hit‑to‑lead optimization, and any assay requiring stereospecific interaction with PNMT; the (S)-form cannot serve as a direct substitute without extensive re‑validation.
- [1] Grunewald, G. L., et al. (2009). Crystal Structure of hPNMT in Complex With 3-trifluoromethyl phenylethanolamine and AdoHcy. PDB ID: 3HCF. View Source
- [2] Grunewald, G. L., et al. (2006). Stereochemical Aspects of Phenylethanolamine N‑Methyltransferase. Bioorg. Med. Chem. 2006, 14, 1054-1065. View Source
- [3] BindingDB. BDBM50176888: 3-trifluoromethylphenylethanolamine (CHEMBL224618). Kd for human PNMT = 2.40E+3 nM. View Source
